molecular formula C12H15F3N2O2S B3194458 N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide CAS No. 848080-31-9

N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide

Cat. No.: B3194458
CAS No.: 848080-31-9
M. Wt: 308.32 g/mol
InChI Key: UDCZVINYUQFTCY-UHFFFAOYSA-N
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Description

N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide: is a complex organic compound featuring a quinoline derivative structure This compound is characterized by the presence of a trifluoromethanesulfonamide group, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom in the quinoline ring.

    Substitution: The trifluoromethanesulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents onto the quinoline ring.

Scientific Research Applications

N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism by which N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions, which can modulate the activity of the target molecules. The quinoline ring structure allows for π-π stacking interactions, further influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties such as increased acidity and the ability to form strong hydrogen bonds. This makes it particularly valuable in applications where these properties are advantageous, such as in the design of enzyme inhibitors or advanced materials.

Properties

IUPAC Name

N-(1-ethyl-3,4-dihydro-2H-quinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-2-17-7-3-4-9-5-6-10(8-11(9)17)16-20(18,19)12(13,14)15/h5-6,8,16H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCZVINYUQFTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40670266
Record name N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848080-31-9
Record name N-(1-Ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40670266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 2
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N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 3
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 4
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide
Reactant of Route 6
N-(1-ethyl-1,2,3,4-tetrahydroquinolin-7-yl)-1,1,1-trifluoromethanesulfonamide

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